2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Lipophilicity CNS drug discovery Physicochemical profiling

2-Bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1000800-88-3) is a fused thiazolo[5,4-c]pyridin-4(5H)-one heterocycle bearing a reactive C2-bromine substituent and a geminal 6,6-dimethyl group on the partially saturated pyridinone ring. With a molecular formula of C₈H₉BrN₂OS, a monoisotopic mass of 259.96 Da, a calculated LogP of 2.30, and a polar surface area (PSA) of 70.23 Ų, this compound occupies a distinct physicochemical space within the thiazolopyridinone family that directly impacts its utility as a synthetic intermediate for kinase-targeted and CNS-oriented medicinal chemistry programs.

Molecular Formula C8H9BrN2OS
Molecular Weight 261.14 g/mol
Cat. No. B12331359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Molecular FormulaC8H9BrN2OS
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)N1)SC(=N2)Br)C
InChIInChI=1S/C8H9BrN2OS/c1-8(2)3-4-5(6(12)11-8)13-7(9)10-4/h3H2,1-2H3,(H,11,12)
InChIKeyHYEFXVROIBKMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1000800-88-3) is a fused thiazolo[5,4-c]pyridin-4(5H)-one heterocycle bearing a reactive C2-bromine substituent and a geminal 6,6-dimethyl group on the partially saturated pyridinone ring . With a molecular formula of C₈H₉BrN₂OS, a monoisotopic mass of 259.96 Da, a calculated LogP of 2.30, and a polar surface area (PSA) of 70.23 Ų, this compound occupies a distinct physicochemical space within the thiazolopyridinone family that directly impacts its utility as a synthetic intermediate for kinase-targeted and CNS-oriented medicinal chemistry programs .

Why 2-Bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Cannot Be Casually Replaced by In-Class Analogs


The thiazolo[5,4-c]pyridin-4(5H)-one scaffold supports diverse substitution patterns, yet small structural changes produce large functional consequences. The C2-bromine atom is the essential handle for downstream palladium-catalyzed cross-coupling diversification (Suzuki, Sonogashira, Buchwald–Hartwig) ; replacing it with –H, –NH₂, or –Cl eliminates or substantially alters this reactivity profile. Simultaneously, the geminal 6,6-dimethyl substitution confers a calculated LogP increase of ~0.78 units relative to the des-dimethyl analog (CAS 1035219-96-5), corresponding to an approximately 6-fold increase in lipophilicity that affects membrane partitioning, CNS penetration potential, and chromatographic behavior [1]. Procurement of a non-dimethyl or non-bromo analog will therefore yield a compound with fundamentally different reactivity, lipophilicity, and downstream SAR trajectory.

Quantitative Head-to-Head Evidence for 2-Bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Versus Closest Analogs


Lipophilicity Advantage: ΔLogP of +0.78 Over the Des-Dimethyl Analog Drives Membrane Permeability and CNS Applicability

The target compound (CAS 1000800-88-3) exhibits a calculated LogP of 2.30 versus 1.52 for the des-dimethyl analog 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1035219-96-5), yielding a ΔLogP of +0.78 [1]. This represents an approximately 6-fold increase in octanol-water partition coefficient, while the PSA remains identical at 70.23 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.

Lipophilicity CNS drug discovery Physicochemical profiling

C2-Bromine Reactivity: Enabling Three Palladium-Catalyzed Cross-Coupling Modalities for Scaffold Diversification

The C2-bromine substituent on the thiazole ring enables participation in Suzuki-Miyaura (C–C), Sonogashira (C–alkynyl), and Buchwald–Hartwig (C–N) cross-coupling reactions . This is in contrast to the 2-amino analog (CAS 26493-11-8), which requires prior diazotization and Sandmeyer-type conversion to install a halogen leaving group before cross-coupling can occur, adding 1–2 synthetic steps and reducing overall yield . The 2-chloro analog, while also cross-coupling competent, exhibits lower oxidative addition reactivity with palladium catalysts: aryl bromides typically react 5–50 times faster than the corresponding aryl chlorides in Pd(0)-catalyzed cross-couplings due to the lower C–Cl bond dissociation energy barrier [1].

Cross-coupling chemistry Scaffold diversification Medicinal chemistry intermediates

Geminal 6,6-Dimethyl Substitution: Conformational Restriction and Metabolic Shielding Relative to Unsubstituted and N-Methyl Analogs

The 6,6-geminal dimethyl group on the pyridinone ring introduces conformational restriction and steric shielding at the C6 position, a well-validated medicinal chemistry strategy for improving metabolic stability and target binding entropy [1]. In the thiazolo[5,4-c]pyridin-4(5H)-one system, the C6 position bears two methyl groups rather than two hydrogen atoms (des-dimethyl analog) or one hydrogen and one methyl (5-methyl analog). This gem-dimethyl motif is a recognized structural feature in multiple clinically approved drugs (taxanes, statins, retinoids) where it contributes to enhanced metabolic stability and reduced CYP-mediated oxidative metabolism at the substituted position [1].

Metabolic stability Conformational restriction Gem-dimethyl effect

Downstream Bioactive Derivative Provenance: Direct Precursor to PI3Kδ Inhibitor Scaffolds and TDP-43 Imaging Agents

The target compound serves as the direct synthetic precursor to 2-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 1000793-42-9; CHEMBL512092), which is a characterized PI3Kδ inhibitor scaffold [1], and to 2-(2,3-dihydrobenzo[b][1,4]oxazin-4-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CHEMBL468218), listed as an investigative discovery agent in the Therapeutic Target Database [2]. The 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold is also claimed in recent patent literature (WO2025210088A1, 2025) for TDP-43 PET imaging agent development targeting amyotrophic lateral sclerosis, Alzheimer's disease, and frontotemporal dementia [3].

PI3K delta inhibition Kinase inhibitors TDP-43 proteinopathy imaging

Analytical Reference Standard Certification: ISO 17034 Accredited Reference Material Availability

2-Bromo-6,7-dihydro-6,6-dimethylthiazolo[5,4-c]pyridin-4(5H)-one (CAS 1000800-88-3) is available as an analytical reference standard produced under the ISO 17034 accreditation framework for reference material producers, as offered by CATO Research Chemicals . This certification provides documented traceability, assigned purity values with associated measurement uncertainty, and compliance with ISO/IEC 17025 testing requirements. By contrast, the des-dimethyl analog (CAS 1035219-96-5) is predominantly available as a research-grade synthetic intermediate (typical purity 95–97%) without ISO 17034-certified reference standard documentation .

Analytical chemistry Quality assurance Reference standards

Optimal Procurement and Application Scenarios for 2-Bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one


Kinase Inhibitor Library Synthesis via C2 Diversification

Medicinal chemistry teams building focused kinase inhibitor libraries should procure this compound as the central intermediate for parallel C2 diversification. The C2-bromine directly participates in Suzuki, Sonogashira, and Buchwald–Hartwig couplings without pre-activation , enabling one-step installation of aryl, heteroaryl, alkynyl, or amine substituents. The 6,6-dimethyl motif is retained in all resulting analogs, providing the gem-dimethyl conformational and metabolic stability benefits documented in the medicinal chemistry literature [1]. This contrasts with the 2-amino analog, which would require diazotization and subsequent Sandmeyer halogenation (2 additional steps) before any cross-coupling diversification can begin.

CNS-Penetrant Candidate Development Leveraging Elevated LogP

For CNS drug discovery programs where blood-brain barrier permeability is a critical design parameter, the elevated LogP of 2.30 (ΔLogP +0.78 versus des-dimethyl analog) positions this intermediate favorably . The PSA remains at 70.23 Ų—within the commonly cited threshold of <90 Ų for CNS penetration—while the increased lipophilicity improves the probability of passive diffusion across the BBB. Programs targeting neurodegenerative indications (e.g., the TDP-43 proteinopathies claimed in WO2025210088A1 [1]) benefit specifically from this physicochemical profile, as the final elaborated compounds retain the 6,6-dimethyl substitution.

GLP-Compliant Bioanalytical Method Development and Validation

Bioanalytical laboratories developing LC-MS/MS or HPLC-UV methods for quantifying thiazolopyridinone-based drug candidates in biological matrices should procure the ISO 17034-certified reference standard (CATO C1001503) . The certified purity and documented measurement uncertainty enable direct use as a calibration standard or quality control sample without additional in-house purity verification. This is particularly relevant for CROs and pharmaceutical analytical departments operating under GLP or GMP quality systems, where the traceability documentation provided by ISO 17034 accreditation satisfies regulatory audit requirements.

PI3Kδ-Focused Oncology or Inflammation Program Initiation

Research groups initiating programs targeting the PI3Kδ isoform for oncology or inflammatory indications should select this intermediate as the synthetic entry point. The BindingDB and ChEMBL databases contain characterized 6,6-dimethyl-thiazolo[5,4-c]pyridin-4(5H)-one derivatives with documented PI3Kδ inhibitory activity , and the downstream compound CHEMBL468218 is registered as an investigative discovery agent [1]. Starting from this intermediate provides direct synthetic access to these literature-precedented chemotypes, whereas the des-dimethyl analog leads to a divergent SAR series with no corresponding PI3Kδ data.

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